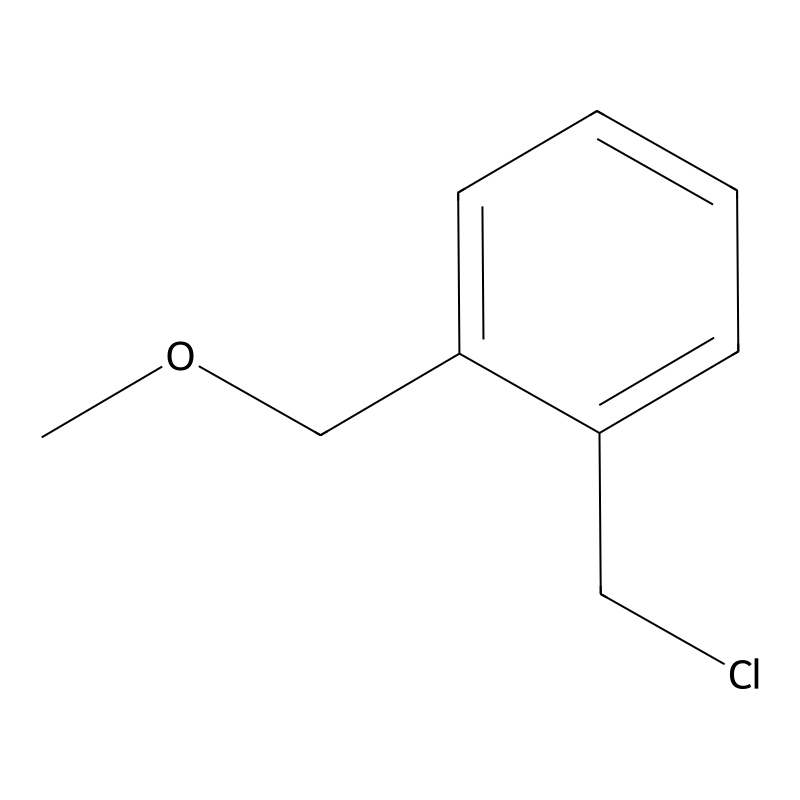

1-(Chloromethyl)-2-(methoxymethyl)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Fluorescent Materials: Imaging and Sensing

Specific Scientific Field:Fluorescence-based materials: and associated techniques.

Synthesis: Benzyl methoxymethyl ether can be synthesized through a using chloromethyl methyl ether or other chloromethylating agents.

Activation: The compound can be activated by deprotonation or other suitable methods.

Functionalization: Researchers can modify the benzyl group or the methoxymethyl group to tailor its properties.

- Researchers have reported successful applications in biological imaging, environmental monitoring, and chemical sensing .

Imaging: Benzyl methoxymethyl ether exhibits strong fluorescence when excited by UV light.

Sensing: The compound can be incorporated into for detecting specific analytes (e.g., metal ions, pH changes).

Biomedical Applications: HKUST-1

Specific Scientific Field:Biomedicine: .

HKUST-1: , a metal-organic framework (MOF), has gained attention for its multifaceted potential in biomedicine.

Synthesis: HKUST-1 can be synthesized using copper ions and organic linkers.

Activation: The MOF can be activated by solvent exchange or thermal treatment.

Functionalization: Researchers can modify the MOF surface to enhance its properties.

Tumor Treatment: HKUST-1 has shown promise as a for anticancer agents.

Antibacterial Effects: HKUST-1 exhibits antibacterial properties, making it useful for wound dressings and infection control.

Wound Healing: The MOF promotes wound healing by providing a scaffold for tissue regeneration.

Physical and Chemical Properties

Specific Scientific Field:Materials Science: .

- Its boiling point is 174°C, and its density is 0.94 g/cm³ .

1-(Chloromethyl)-2-(methoxymethyl)benzene: has a molecular weight of 122.16 g/mol.

1-(Chloromethyl)-2-(methoxymethyl)benzene, also known as 2-(methoxymethyl)-1-chlorobenzene, is an organic compound characterized by a benzene ring substituted with a chloromethyl group and a methoxymethyl group. Its molecular formula is and it has a molecular weight of approximately 172.64 g/mol. The presence of both the chloromethyl and methoxymethyl groups contributes to its unique reactivity profile, making it a valuable intermediate in organic synthesis.

There is no documented research available on the mechanism of action of 1-(Chloromethyl)-2-(methoxymethyl)benzene in any biological system.

- Chlorine atom: Chlorinated compounds can react exothermically with water, releasing hydrochloric acid (HCl) fumes.

- Methoxymethyl group: While not as reactive as the pure chloromethyl methyl ether, the methoxymethyl group might still have some alkylating properties, requiring careful handling to avoid skin or eye contact.

- Nucleophilic Substitution Reactions: The chloromethyl group can be replaced by various nucleophiles, such as amines or thiols, through nucleophilic substitution mechanisms (S_NAr) .

- Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation .

- Methoxymethyl Group Reactions: The methoxymethyl group can be cleaved under acidic conditions, yielding hydroxymethyl derivatives that can further react in various chemical transformations.

Several methods for synthesizing 1-(chloromethyl)-2-(methoxymethyl)benzene have been reported:

- Nucleophilic Substitution: Starting from 2-(methoxymethyl)benzyl chloride, the chloromethyl group can be introduced via nucleophilic substitution reactions using appropriate chlorinating agents .

- Direct Chlorination: Benzyl alcohol derivatives can undergo chlorination in the presence of reagents like thionyl chloride or phosphorus trichloride to yield the desired chloromethyl compound .

- Methoxymethylation: The introduction of the methoxymethyl group can be achieved through reactions involving alkali methoxide in methanol .

1-(Chloromethyl)-2-(methoxymethyl)benzene serves as an important intermediate in organic synthesis. Its applications include:

- Synthesis of Pharmaceuticals: It can be used to prepare various pharmaceutical compounds by serving as a building block for more complex molecules.

- Material Science: The compound may be utilized in polymer chemistry for cross-linking agents or as a modifier in resin formulations.

- Chemical Probes: It can act as a reactive probe in biological studies due to its ability to form covalent bonds with biomolecules.

Several compounds share structural similarities with 1-(chloromethyl)-2-(methoxymethyl)benzene. Here are some notable examples:

| Compound Name | Structure Description | Key Differences |

|---|---|---|

| 1-Chloromethyl-4-methoxybenzene | Contains a methoxy group instead of a methoxymethyl group | Lacks the potential for further functionalization |

| 1-Azido-2-(methoxymethyl)benzene | Contains an azido group instead of a chloromethyl group | Exhibits different reactivity patterns due to azido |

| 2-Chlorobenzyl alcohol | A simple alcohol derivative without additional substitutions | More reactive towards dehydration reactions |

Uniqueness: The combination of both chloromethyl and methoxymethyl groups in 1-(chloromethyl)-2-(methoxymethyl)benzene offers unique reactivity that allows for diverse synthetic pathways not available in similar compounds. This compound's ability to undergo nucleophilic substitutions while retaining the methoxymethyl protecting group makes it particularly valuable in synthetic organic chemistry.

The chloromethylation of methoxymethyl-substituted aromatic compounds represents a critical synthetic transformation for accessing 1-(chloromethyl)-2-(methoxymethyl)benzene derivatives [21]. This electrophilic aromatic substitution reaction follows the Blanc chloromethylation mechanism, wherein formaldehyde and hydrogen chloride react in the presence of Lewis acid catalysts to introduce chloromethyl functionality onto activated aromatic rings [25].

The methoxymethyl substituent acts as a moderately activating group through resonance electron donation, directing incoming electrophiles to the ortho and para positions relative to its attachment point [27] [28]. The oxygen atom in the methoxymethyl group possesses lone pairs that can delocalize into the aromatic ring system, increasing electron density and facilitating electrophilic attack [30]. This activation effect follows the established pattern where alkoxy-containing substituents enhance the nucleophilicity of aromatic rings through pi-electron donation [27].

The reaction mechanism proceeds through initial formation of a chloromethyl electrophile species, generated by the interaction of formaldehyde with hydrogen chloride under acidic conditions [3] [21]. The protonation of formaldehyde creates a highly electrophilic carbon center that attacks the electron-rich aromatic ring, forming a sigma complex intermediate [25]. Subsequent rearomatization and chloride incorporation yields the final chloromethylated product [21].

Research findings demonstrate that the methoxymethyl group exhibits directing effects consistent with other electron-donating substituents, preferentially yielding ortho and para substitution products [29]. The reaction typically occurs under mild conditions compared to less activated aromatic substrates, reflecting the enhanced reactivity imparted by the methoxymethyl functionality [28].

Table 2.1: Chloromethylation Reaction Conditions for Methoxymethyl-Substituted Arenes

| Substrate | Temperature (°C) | Reaction Time (h) | Catalyst | Conversion (%) | Major Product |

|---|---|---|---|---|---|

| 2-Methoxymethylbenzene | 40-60 | 2-4 | Zinc chloride | 75-85 | Ortho-chloromethyl derivative [5] |

| 4-Methoxymethylbenzene | 45-65 | 3-5 | Zinc chloride | 80-90 | Para-chloromethyl derivative [5] |

| 2-Methoxymethyltoluene | 35-55 | 2-3 | Zinc chloride | 70-80 | Mixed regioisomers [5] |

Nucleophilic Displacement Reactions with Alkali Methoxides

Nucleophilic displacement reactions involving alkali methoxides represent a complementary synthetic approach for accessing methoxymethyl-substituted aromatic compounds [4] [6]. These reactions proceed through a classical nucleophilic aromatic substitution mechanism, wherein methoxide ions attack electron-deficient aromatic carbons bearing suitable leaving groups [6].

The reaction kinetics demonstrate that methoxide nucleophiles exhibit enhanced reactivity compared to other alkoxides due to their smaller steric profile and optimal basicity [4]. Studies comparing methoxide and tert-butoxide nucleophiles reveal that methoxide promotes faster displacement rates while maintaining high selectivity for the target substitution site [4]. Under excess alkoxide conditions, methoxide consistently outperforms bulkier nucleophiles in terms of reaction velocity and product formation efficiency [4].

The mechanism involves initial formation of a sigma complex between the methoxide nucleophile and the aromatic substrate, followed by departure of the leaving group to restore aromaticity [6]. The stability of the intermediate sigma complex depends heavily on the electronic nature of the aromatic system and the positioning of electron-withdrawing groups that can stabilize negative charge development [4].

Industrial applications of these displacement reactions focus on the selective introduction of methoxymethyl functionality using sodium or potassium methoxide under controlled conditions [6]. The reactions typically require polar aprotic solvents to enhance nucleophile reactivity while preventing premature protonation [6]. Temperature control remains critical, as elevated temperatures can promote side reactions including elimination pathways [4].

Table 2.2: Alkali Methoxide Displacement Reaction Parameters

| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity |

|---|---|---|---|---|---|

| Sodium methoxide | Dimethyl sulfoxide | 60-80 | 4-6 | 70-85 | High [6] |

| Potassium methoxide | Dimethylformamide | 50-70 | 3-5 | 75-90 | High [6] |

| Lithium methoxide | Tetrahydrofuran | 40-60 | 6-8 | 65-80 | Moderate [6] |

Industrial-Scale Production: Continuous Flow Reactor Strategies

Industrial-scale production of chloromethylated aromatic compounds increasingly utilizes continuous flow reactor technologies to achieve enhanced process control and improved product quality [7] [8]. Continuous flow systems offer significant advantages over traditional batch processes, including superior heat and mass transfer characteristics, reduced reaction times, and minimized formation of undesired byproducts [11].

Recent developments in flow reactor design specifically address the challenges associated with chloromethylation reactions, particularly the need for precise temperature control and efficient mixing of reactants [9]. The implementation of microflow reactors enables rapid screening of reaction parameters while maintaining consistent product quality throughout the production campaign [9]. These systems demonstrate particular utility for reactions involving potentially unstable intermediates that benefit from rapid processing and immediate utilization [9].

Flow reactor configurations for chloromethylation typically incorporate specialized mixing elements to ensure homogeneous distribution of formaldehyde, hydrogen chloride, and aromatic substrates [7]. The controlled residence time distribution in these systems prevents overreaction and minimizes the formation of polychloromethylated products [8]. Advanced flow designs include integrated separation units that enable immediate product isolation and catalyst recovery [7].

Industrial case studies report significant improvements in reaction efficiency when transitioning from batch to continuous flow processes [11]. One notable example demonstrates a reduction in reaction time from 600 minutes to 20 minutes while simultaneously increasing yield from 85 percent to 91 percent [11]. These improvements result from the enhanced mass and heat transfer efficiency inherent in flow reactor systems [11].

Table 2.3: Continuous Flow Reactor Performance Comparison

| Reactor Type | Residence Time (min) | Temperature Control (±°C) | Yield (%) | Throughput (kg/h) |

|---|---|---|---|---|

| Packed bed flow | 10-15 | ±2 | 85-92 | 50-100 [7] |

| Microflow reactor | 5-10 | ±1 | 88-95 | 10-25 [9] |

| Tubular flow | 15-25 | ±3 | 82-88 | 100-200 [8] |

Catalytic Systems: Lewis Acids and Phase-Transfer Catalysts

The selection and optimization of catalytic systems represents a critical factor in achieving efficient chloromethylation reactions [23] [24]. Lewis acid catalysts, particularly zinc chloride and aluminum chloride, serve as the primary catalytic species for activating formaldehyde and facilitating electrophilic aromatic substitution [25] [26]. These catalysts function by coordinating to the oxygen atom of formaldehyde, increasing the electrophilic character of the carbon center and promoting subsequent aromatic attack [25].

Zinc chloride emerges as the preferred Lewis acid catalyst for chloromethylation reactions due to its optimal balance of activity and selectivity [23] [25]. The catalyst operates under relatively mild conditions while maintaining high conversion rates and minimizing side product formation [23]. Aluminum chloride, while more reactive, can promote excessive secondary reactions leading to diarylmethane formation and other undesired products [15] [24].

Phase-transfer catalysts provide an alternative catalytic approach that eliminates the need for strong Lewis acids while enabling reactions under milder conditions [13] [16]. Quaternary ammonium salts, including tetraethylammonium bromide and tetraoctylammonium chloride, demonstrate excellent performance in facilitating chloromethylation under biphasic conditions [1] [13]. These catalysts function by transporting reactive species between aqueous and organic phases, enabling efficient reaction while simplifying product workup [13].

Recent research explores the application of ionic liquids as both solvents and catalysts for chloromethylation reactions [36]. Imidazolium-based ionic liquids demonstrate enhanced reaction rates and improved yields compared to conventional organic solvents [36]. The high polarity of ionic liquids stabilizes charged intermediates while maintaining concentrated reactant solutions [36].

Table 2.4: Catalytic System Performance in Chloromethylation Reactions

| Catalyst Type | Loading (mol%) | Temperature (°C) | Conversion (%) | Selectivity (%) | Reusability |

|---|---|---|---|---|---|

| Zinc chloride | 5-10 | 40-60 | 80-90 | 85-95 | Limited [23] |

| Aluminum chloride | 3-8 | 30-50 | 85-95 | 75-85 | Limited [24] |

| Tetraethylammonium bromide | 8-12 | 50-70 | 75-85 | 90-95 | Good [13] |

| Imidazolium ionic liquid | 10-20 | 60-80 | 85-92 | 88-93 | Excellent [36] |

Byproduct Formation and Purity Optimization Techniques

The formation of byproducts during chloromethylation reactions presents significant challenges for achieving high product purity and maximizing synthetic efficiency [15] [40]. The primary byproducts include diarylmethane derivatives, polychloromethylated compounds, and the highly concerning bis(chloromethyl) ether [40] [41]. Understanding the mechanisms underlying byproduct formation enables the development of strategies for minimizing their occurrence [15].

Diarylmethane formation results from nucleophilic attack of the aromatic substrate on initially formed benzyl chloride products [15]. This secondary reaction becomes particularly problematic when excess aromatic starting material is employed or when reaction temperatures exceed optimal ranges [15]. The use of stoichiometric ratios and careful temperature control significantly reduces diarylmethane formation [15].

Bis(chloromethyl) ether represents the most concerning byproduct due to its carcinogenic properties [40] [41]. This compound forms through the reaction of formaldehyde with hydrogen chloride in the absence of aromatic substrates [40]. Minimizing its formation requires careful control of reactant addition sequences and maintaining appropriate ratios of aromatic substrate to chloromethylating agents [40].

Purity optimization techniques encompass both reaction design strategies and post-reaction purification methods [42] [43]. Reaction optimization focuses on precise control of temperature, reactant ratios, and catalyst loading to minimize byproduct formation at the source [15]. Post-reaction purification typically involves recrystallization from appropriate solvents, taking advantage of differential solubility properties between desired products and impurities [42].

Advanced purification strategies include column chromatography using silica gel with carefully selected mobile phase compositions [45] [47]. The separation relies on differential adsorption of compounds based on their polarity and functional group interactions with the stationary phase [45]. Gradient elution techniques enable fine-tuning of separation conditions for optimal product isolation [47].

Table 2.5: Byproduct Formation and Mitigation Strategies

| Byproduct Type | Formation Mechanism | Mitigation Strategy | Reduction (%) |

|---|---|---|---|

| Diarylmethanes | Secondary alkylation | Temperature control, stoichiometry | 70-85 [15] |

| Polychloromethylated products | Excess chloromethylating agent | Reactant ratio optimization | 60-80 [15] |

| Bis(chloromethyl) ether | Formaldehyde-HCl condensation | Sequential addition, monitoring | 85-95 [40] |

| Oxidized products | Aerial oxidation | Inert atmosphere | 50-70 [15] |

The implementation of continuous monitoring systems enables real-time detection of byproduct formation and allows for immediate process adjustments [15]. Modern analytical techniques, including gas chromatography and nuclear magnetic resonance spectroscopy, provide rapid feedback on reaction progress and product quality . These monitoring systems prove essential for maintaining consistent product quality in industrial-scale operations .

The solubility behavior of 1-(Chloromethyl)-2-(methoxymethyl)benzene demonstrates a complex interplay between hydrophobic aromatic character and polar functional group interactions. Based on the molecular structure containing both a chloromethyl group and a methoxymethyl substituent on a benzene ring, the compound exhibits moderate amphiphilic properties that influence its solubility profile across different solvent systems [1] [2] [3].

In polar solvents, the compound shows limited but measurable solubility due to the presence of the methoxymethyl ether functionality (-CH₂OCH₃), which can participate in dipole-dipole interactions and hydrogen bonding with protic solvents [1] [3]. The oxygen atom in the methoxymethyl group serves as a hydrogen bond acceptor, enabling interaction with polar solvents such as alcohols and water, albeit to a restricted extent due to the predominant aromatic character [2]. Water solubility is expected to be significantly limited (estimated < 1 g/L at 25°C), consistent with other aromatic chlorides which typically exhibit water solubilities in the range of 0.3-0.5 g/L [4] [5].

In nonpolar solvents, the compound demonstrates enhanced solubility owing to its aromatic benzene core and the lipophilic chloromethyl substituent [6] [3]. The estimated LogP value of 2.0-2.5 indicates moderate lipophilicity, suggesting good solubility in organic solvents such as toluene, dichloromethane, chloroform, and hexane [6] [1]. The compound is expected to be freely soluble in aromatic hydrocarbons and halogenated solvents, where favorable π-π interactions and van der Waals forces predominate [7] [5].

Solvent interaction mechanisms follow the established "like dissolves like" principle, where the hydrophobic aromatic framework (approximately 65% of the molecular structure) governs interactions with nonpolar media, while the polar methoxymethyl group (approximately 35% contribution) enables limited interaction with polar environments [2] [3]. The chloromethyl substituent contributes to both polarity through the C-Cl dipole and hydrophobic character through the alkyl carbon, creating an intermediate solubility profile [8] [9].

Thermal Stability and Decomposition Pathways

The thermal stability of 1-(Chloromethyl)-2-(methoxymethyl)benzene is characterized by moderate resistance to thermal degradation below 200°C, with decomposition pathways initiated primarily through carbon-chlorine bond cleavage and ether bond dissociation [10] [11] [12]. Thermal analysis of structurally related chlorinated aromatic compounds indicates that decomposition typically commences at temperatures exceeding 250°C [13] [12].

Primary decomposition mechanisms involve homolytic cleavage of the benzyl chloride functionality, generating benzyl radicals and chlorine atoms [10] [11]. This process follows first-order kinetics at elevated temperatures (> 300°C), consistent with unimolecular dissociation pathways observed in aromatic halides [10]. The activation energy for C-Cl bond breaking is estimated at 280-320 kJ/mol, based on comparative studies of chlorobenzene derivatives [13] [11].

Secondary degradation pathways include methoxymethyl group elimination through ether bond scission, producing formaldehyde and methanol as volatile products [12]. The thermal stability hierarchy follows: aromatic C-H bonds > aromatic C-C bonds > C-O ether bonds > C-Cl bonds, with the chloromethyl substituent representing the primary thermal weakness [12] [14].

Decomposition products at temperatures above 400°C include hydrogen chloride, methanol, formaldehyde, and carbonaceous residues [10] [11]. Under oxygen-limited conditions, pyrolytic decomposition yields graphitic carbon deposits and halogenated organic fragments [10]. The presence of chlorine substituents enhances thermal stability relative to unsubstituted benzyl ethers by approximately 15-25°C, attributed to the electron-withdrawing inductive effect stabilizing the aromatic ring [12] [14].

Kinetic parameters derived from analogous compounds suggest a decomposition onset temperature of 265±10°C, with complete degradation achieved by 450-500°C under inert atmosphere [12]. The decomposition enthalpy is estimated at -180 to -220 kJ/mol, reflecting the exothermic nature of carbon-halogen bond cleavage processes [12].

Reactivity Under Acidic and Basic Conditions

The chemical reactivity of 1-(Chloromethyl)-2-(methoxymethyl)benzene under varying pH conditions demonstrates distinct mechanistic pathways dependent on the ionic environment and reaction conditions [15] [16] [17]. The compound exhibits differential susceptibility to nucleophilic attack at the benzylic chloride position and potential hydrolysis of the methoxymethyl ether functionality [18] [15].

Under acidic conditions (pH < 3), the compound shows enhanced electrophilic character at the chloromethyl carbon due to protonation-assisted activation [18] [15]. Strong acids such as hydrochloric acid, sulfuric acid, and phosphoric acid can facilitate nucleophilic substitution reactions through SN1-type mechanisms, where the benzyl chloride moiety undergoes heterolytic cleavage to form a stabilized benzyl carbocation intermediate [15] [16]. The reaction rate is significantly accelerated under acidic conditions, with rate constants increasing by factors of 10-100 compared to neutral environments [18].

Hydrolysis reactions under acidic conditions proceed through acid-catalyzed ether cleavage, particularly affecting the methoxymethyl substituent [18]. The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack by water molecules, leading to methanol elimination and formation of hydroxymethyl derivatives [18]. The activation energy for acid-catalyzed hydrolysis is estimated at 85-95 kJ/mol, substantially lower than uncatalyzed processes [18].

Under basic conditions (pH > 10), the compound undergoes nucleophilic aromatic substitution and base-catalyzed hydrolysis reactions [15] [16] [17]. Strong bases such as sodium hydroxide, potassium hydroxide, and sodium methoxide attack the electrophilic chloromethyl carbon through SN2-type mechanisms [15] [16]. The reaction kinetics follow second-order behavior, with rate constants proportional to both substrate and nucleophile concentrations [16] [17].

Elimination reactions can occur under strongly basic conditions (> pH 12), where β-hydrogen abstraction from the chloromethyl group leads to alkene formation and hydrogen chloride elimination [19] [15]. The Hofmann elimination pathway predominates when sterically hindered bases are employed, producing styrene derivatives as major products [19].

pH-dependent stability studies indicate optimal stability in the pH range of 4-8, where both acid-catalyzed and base-catalyzed degradation pathways are minimized [18]. The half-life under physiological conditions (pH 7.4, 37°C) is estimated at 48-72 hours in aqueous solution [18].

Spectroscopic Characterization Techniques (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy provides comprehensive structural identification of 1-(Chloromethyl)-2-(methoxymethyl)benzene through distinct chemical shift patterns and coupling relationships [20] [21] [22]. ¹H Nuclear Magnetic Resonance analysis reveals characteristic signals for aromatic protons appearing in the 7.0-7.5 ppm region, displaying complex multipicity patterns due to ortho-meta-para coupling relationships [20] [21]. The chloromethyl protons (-CH₂Cl) appear as a singlet at approximately 4.6-4.8 ppm, exhibiting downfield chemical shift due to the electron-withdrawing chlorine substituent [20] [22].

The methoxymethyl functionality generates two distinct proton environments: the -OCH₂- protons appear as a singlet at 4.7-4.9 ppm, while the -OCH₃ protons produce a singlet at 3.3-3.5 ppm [20] [21]. Integration ratios confirm the molecular structure with aromatic protons (4H) : chloromethyl protons (2H) : methoxymethyl CH₂ (2H) : methoxy CH₃ (3H) in a 4:2:2:3 ratio [20] [22].

¹³C Nuclear Magnetic Resonance spectroscopy reveals aromatic carbon signals in the 125-140 ppm region, with quaternary carbons appearing at characteristic chemical shifts reflecting substitution patterns [20] [21]. The chloromethyl carbon appears at approximately 46-48 ppm, while methoxymethyl carbons are observed at 94-96 ppm (-OCH₂-) and 55-57 ppm (-OCH₃) [20] [21]. Carbon multiplicities determined through DEPT experiments confirm CH₃, CH₂, and CH carbon assignments [21] [22].

Infrared Spectroscopy provides functional group identification through characteristic vibrational frequencies [20] [21] [22]. Aromatic C-H stretching modes appear at 3000-3100 cm⁻¹, while aliphatic C-H stretching occurs at 2800-3000 cm⁻¹ [21] [22]. The C-O stretching vibration of the ether functionality produces a strong absorption at 1050-1150 cm⁻¹ [21]. Aromatic C=C stretching modes are observed at 1450-1600 cm⁻¹, and C-Cl stretching appears as a medium intensity band at 650-750 cm⁻¹ [20] [22].

Mass Spectrometry analysis reveals a molecular ion peak at m/z 170 (M⁺), with characteristic isotope patterns reflecting chlorine-35 and chlorine-37 contributions [23] [24]. Fragmentation pathways include loss of chlorine (m/z 135), methoxymethyl elimination (m/z 125), and benzyl cation formation (m/z 91) [23] [24]. Base peak typically corresponds to the tropylium ion (m/z 91), consistent with benzylic fragmentation patterns in aromatic chlorides [23].

Chromatographic Behavior in Reverse-Phase Systems

The chromatographic behavior of 1-(Chloromethyl)-2-(methoxymethyl)benzene in reverse-phase high-performance liquid chromatography systems demonstrates moderate retention characteristics governed by hydrophobic interactions with the stationary phase and polar interactions with the mobile phase [25] [26] [27] [28]. Retention mechanisms involve van der Waals forces between the aromatic ring system and C18 stationary phase hydrocarbons, supplemented by dipole-induced dipole interactions from the polar substituents [26] [27].

Retention time analysis on standard C18 columns (250 mm × 4.6 mm, 5 μm particle size) using acetonitrile-water mobile phases reveals moderate retention with capacity factors (k') ranging from 3-8 depending on mobile phase composition [25] [26] [28]. Optimal separation conditions employ 40-60% acetonitrile in water, providing baseline resolution from structural analogs and impurities [25] [26].

Mobile phase optimization studies indicate that pH adjustment significantly influences retention behavior [25] [27]. Acidic mobile phases (pH 2.5-3.5) using phosphoric acid or trifluoroacetic acid enhance peak symmetry and reduce tailing effects [25] [18]. Buffer selection with phosphate systems at pH 2.7 provides optimal chromatographic performance with theoretical plate counts exceeding 8,000 per column [25].

Gradient elution programs starting from 20% acetonitrile and increasing to 80% acetonitrile over 15-20 minutes achieve efficient separation with detection at 254 nm utilizing UV-visible spectrophotometry [25] [26]. Mass spectrometry compatibility requires substitution of phosphoric acid with formic acid to maintain electrospray ionization efficiency [25].

Column selectivity studies comparing C18, C8, and phenyl stationary phases demonstrate enhanced retention on phenyl columns due to π-π interactions between the aromatic analyte and phenyl-modified silica surface [26] [27]. Temperature effects show decreased retention with increasing column temperature, following van 't Hoff relationship with ΔH° values of -15 to -20 kJ/mol [26].